molecular formula C12H14ClN3O2 B1360973 (4-(5-Chlorobenzo[d]oxazol-2-yl)morpholin-2-yl)methanamine CAS No. 1035840-13-1

(4-(5-Chlorobenzo[d]oxazol-2-yl)morpholin-2-yl)methanamine

Cat. No.: B1360973
CAS No.: 1035840-13-1
M. Wt: 267.71 g/mol
InChI Key: XWNXQWYCGICPDT-UHFFFAOYSA-N
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Description

(4-(5-Chlorobenzo[d]oxazol-2-yl)morpholin-2-yl)methanamine: is a heterocyclic compound that features a morpholine ring substituted with a benzo[d]oxazole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(5-Chlorobenzo[d]oxazol-2-yl)morpholin-2-yl)methanamine typically involves the reaction of 5-chlorobenzo[d]oxazole with morpholine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of (4-(5-Chlorobenzo[d]oxazol-2-yl)morpholin-2-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include signal transduction cascades that regulate cellular processes .

Comparison with Similar Compounds

  • (4-(5-Chlorobenzo[d]oxazol-2-yl)morpholin-2-yl)methanamine dihydrochloride
  • (4-(5-Chlorobenzo[d]oxazol-2-yl)morpholin-2-yl)methanol
  • (4-(5-Chlorobenzo[d]oxazol-2-yl)morpholin-2-yl)acetic acid

Uniqueness:

Properties

IUPAC Name

[4-(5-chloro-1,3-benzoxazol-2-yl)morpholin-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O2/c13-8-1-2-11-10(5-8)15-12(18-11)16-3-4-17-9(6-14)7-16/h1-2,5,9H,3-4,6-7,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWNXQWYCGICPDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C2=NC3=C(O2)C=CC(=C3)Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-(5-Chlorobenzo[d]oxazol-2-yl)morpholin-2-yl)methanamine
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(4-(5-Chlorobenzo[d]oxazol-2-yl)morpholin-2-yl)methanamine
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(4-(5-Chlorobenzo[d]oxazol-2-yl)morpholin-2-yl)methanamine
Reactant of Route 5
(4-(5-Chlorobenzo[d]oxazol-2-yl)morpholin-2-yl)methanamine
Reactant of Route 6
(4-(5-Chlorobenzo[d]oxazol-2-yl)morpholin-2-yl)methanamine

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